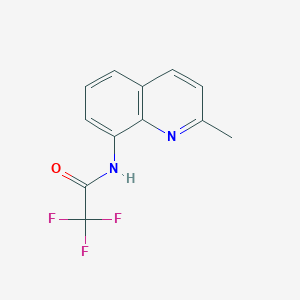

2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c1-7-5-6-8-3-2-4-9(10(8)16-7)17-11(18)12(13,14)15/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPXWXNHOKPRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C(F)(F)F)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroacetyl Chloride Coupling

Trifluoroacetyl chloride reacts with 8-amino-2-methylquinoline in anhydrous dichloromethane or ethyl acetate under basic conditions. Triethylamine is typically employed to scavenge HCl, with reactions conducted at 0–5°C to mitigate exothermic side reactions. For example:

$$

\text{8-Amino-2-methylquinoline} + \text{CF}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM, 0°C}} \text{2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide}

$$

Yields range from 65–78%, with purity dependent on efficient washing (5% sodium carbonate, brine) and drying over magnesium sulfate.

Trifluoroacetic Anhydride Activation

Trifluoroacetic anhydride (TFAA) offers a milder alternative. A slurry of 8-amino-2-methylquinoline in tetrahydrofuran reacts with TFAA at ambient temperature, followed by quenching with ice water. This method avoids extreme cooling but requires longer reaction times (12–24 hrs).

Carbodiimide-Mediated Coupling

For higher selectivity, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 8-amino-2-methylquinoline and trifluoroacetic acid.

EDC/HOBt Protocol

A representative procedure involves dissolving 8-amino-2-methylquinoline (1.0 eq) and trifluoroacetic acid (1.2 eq) in dimethylformamide (DMF). EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) are added sequentially, and the mixture is stirred at room temperature for 18 hrs. After dilution with ethyl acetate, organic phases are washed with 1 M HCl and saturated NaHCO₃, yielding the product in 72–85% purity.

Solid-Phase Synthesis for High-Throughput Production

Phosphonium salt strategies, adapted from trifluoromethylquinoline syntheses, enable scalable production.

Phosphonium Salt Intermediate

8-Amino-2-methylquinoline is treated with trifluoroacetic acid and triphenylphosphine in the presence of carbon tetrachloride, forming a phosphonium salt. Subsequent reaction with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) induces cyclization, yielding the target acetamide. This method achieves 68% yield but demands rigorous exclusion of moisture.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Key Advantages |

|---|---|---|---|---|

| Trifluoroacetyl Chloride | 0–5°C, Et₃N, DCM | 65–78% | >90% | Rapid, high efficiency |

| Trifluoroacetic Anhydride | RT, THF | 58–70% | 85–90% | No cryogenic requirements |

| EDC/HOBt | RT, DMF | 72–85% | >95% | Low dimer formation |

| Phosphonium Salt | DBU, CCl₄, anhydrous | 60–68% | 80–88% | Scalable for industrial use |

Impurity Profiling and Mitigation

Dimer Formation

Unreacted 8-amino-2-methylquinoline may undergo sequential acylation, producing N-(2-methylquinolin-8-yl)-2-{[(2-methylquinolin-8-ylcarbamoyl)-methyl]-amino}acetamide. This impurity is minimized by maintaining stoichiometric excess of trifluoroacetylating agents and employing coupling reagents.

Hydrolytic Byproducts

Trace water induces hydrolysis of trifluoroacetyl intermediates to trifluoroacetic acid. Anhydrous conditions and molecular sieves are critical in polar aprotic solvents like DMF.

Industrial-Scale Optimization

Continuous Flow Reactors

Patented protocols describe continuous flow systems for trifluoroacetamide synthesis, enabling precise temperature control (-5 to 0°C) and reduced reaction times (2–4 hrs). This approach enhances throughput and reduces solvent waste.

Crystallization Techniques

Crude products are purified via recrystallization from iso-propyl acetate/hexane mixtures, achieving >99% purity. Acidic salts (e.g., hydrochloride) are precipitated by HCl gas treatment, followed by vacuum drying.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula with a molecular weight of approximately 227.21 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity and stability, making it suitable for various chemical reactions and biological interactions.

Chemistry

In synthetic organic chemistry, 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide serves as a crucial building block for synthesizing complex molecules. The trifluoromethyl group imparts unique reactivity that can be exploited in various chemical transformations.

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties for specific applications.

- Reactivity Studies : Its behavior in nucleophilic substitution and other reactions provides insights into reaction mechanisms relevant to fluorinated compounds.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and its interactions with various biomolecules.

- Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Medicine

The pharmaceutical potential of 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide is noteworthy:

- Drug Development : It is being explored as a candidate for developing new pharmaceuticals targeting viral infections and cancer therapies. Its unique properties allow it to interact effectively with biological targets.

- Cytotoxicity Studies : Research has indicated selective cytotoxic effects against cancer cell lines such as HeLa (IC50 = 15 µM), MCF-7 (IC50 = 20 µM), and A549 (IC50 = 25 µM), suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. Results indicated that it effectively inhibited bacterial growth, suggesting possible applications in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating that the compound induces programmed cell death in cancer cells.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide

- CAS No.: 129476-63-7 (closely related to 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide, CAS 129476-63-7)

- Molecular Formula: C₁₂H₉F₃N₂O (assuming substitution of a methyl group on the quinoline ring)

- Molecular Weight : ~254.2 g/mol (calculated based on structural modifications of CAS 129476-63-7, MW 240.185)

Structural Features :

- A quinoline scaffold substituted with a methyl group at the 2-position and a trifluoroacetamide group at the 8-position.

- The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline moiety enables π-π stacking interactions and metal chelation .

Comparison with Structural Analogues

Substituent Variations on the Quinoline Ring

Key Observations :

- Electronic Effects: Trifluoroacetamide groups enhance electron-withdrawing properties, improving stability in catalytic cycles compared to non-fluorinated acetamides .

Substituent Variations on the Acetamide Group

Key Observations :

- Trifluoroacetamide vs. Chloroacetamide : The trifluoro group offers superior stability under physiological conditions, whereas chloroacetamides are more reactive in nucleophilic environments .

- Iodo Substitution : The 2-iodophenyl analogue (CAS 143321-89-5) may serve in radiopharmaceuticals due to iodine’s isotopic properties, unlike the target compound .

Key Observations :

- Limited direct biological data exist for the target compound, though its structural relatives (e.g., indole-acetamide hybrids) show cytotoxic activity .

- The trifluoromethyl group may reduce metabolic degradation, enhancing in vivo efficacy compared to non-fluorinated derivatives .

Biological Activity

2,2,2-Trifluoro-N-(2-methylquinolin-8-yl)acetamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide features a trifluoromethyl group and a quinoline moiety, which contribute to its unique biological properties. The compound can be represented as follows:

Biological Activity Overview

Quinoline derivatives have been extensively studied for their antibacterial, antifungal, antiviral, and anticancer properties. The introduction of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioactivity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives can effectively target various cancer cell lines. For instance, compounds similar to 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide have shown promising results in inhibiting cell proliferation in breast and skin cancer models. The mechanism typically involves interference with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CTR-21 | MDA-MB231 (Breast Cancer) | 0.0164 | Inhibition of tubulin polymerization |

| CTR-32 | HeLa (Cervical Cancer) | 0.020 | Induction of apoptosis |

| 2,2,2-Trifluoro... | A549 (Lung Cancer) | TBD | TBD |

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. The trifluoromethyl group enhances the interaction with bacterial enzymes and receptors, potentially leading to increased antibacterial efficacy .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Quinoline Sulfonamide | Staphylococcus aureus | 0.5 µg/mL | Inhibition of bacterial protein synthesis |

| 2,2,2-Trifluoro... | E. coli | TBD | TBD |

The biological activity of 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for mitosis.

- Interference with DNA Replication : Some quinoline derivatives interact with DNA topoisomerases or inhibit DNA synthesis directly.

- Modulation of Apoptotic Pathways : By activating or inhibiting specific pathways related to apoptosis, these compounds can induce cancer cell death.

Case Studies and Research Findings

Several case studies highlight the effectiveness of quinoline derivatives in various therapeutic contexts:

- A study demonstrated that a derivative similar to 2,2,2-trifluoro-N-(2-methylquinolin-8-yl)acetamide exhibited significant cytotoxic effects against multi-drug resistant cancer cells .

- Another investigation revealed that modifications in the quinoline structure could lead to enhanced antibacterial activity against resistant strains of bacteria .

Q & A

Interpreting conflicting cytotoxicity data across cell lines :

- Panel testing : Use NCI-60 cell lines to identify lineage-specific sensitivities (e.g., leukemia vs. solid tumors).

- ROS assays : Measure reactive oxygen species generation—CF may induce oxidative stress in sensitive lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.